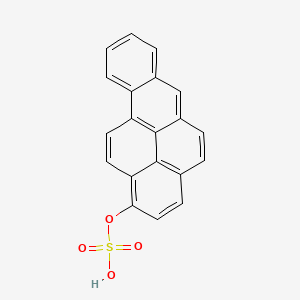

Benzo(a)pyrenyl-1-sulfate

カタログ番号:

B1196696

CAS番号:

64810-99-7

分子量:

348.4 g/mol

InChIキー:

HMRCUZKZSWJZCY-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

Benzo(a)pyrenyl-1-sulfate is a sulfated derivative of benzo(a)pyrene (B[a]P), a well-studied polycyclic aromatic hydrocarbon (PAH) classified as a Group 1 carcinogen by the IARC . B[a]P itself is a pale yellow crystalline solid (CAS 50-32-8; C₂₀H₁₂) with significant health hazards, including carcinogenicity and mutagenicity .

特性

CAS番号 |

64810-99-7 |

|---|---|

分子式 |

C20H12O4S |

分子量 |

348.4 g/mol |

IUPAC名 |

benzo[a]pyren-1-yl hydrogen sulfate |

InChI |

InChI=1S/C20H12O4S/c21-25(22,23)24-18-10-7-12-5-6-14-11-13-3-1-2-4-15(13)16-8-9-17(18)19(12)20(14)16/h1-11H,(H,21,22,23) |

InChIキー |

HMRCUZKZSWJZCY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |

正規SMILES |

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=C(C=C5)OS(=O)(=O)O)C=C3 |

同義語 |

BAP-1-S benzo(a)pyrenyl-1-sulfate |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Benzo(a)pyrene (B[a]P)

- Structure : Parent PAH without sulfation.

- CAS No: 50-32-8 .

- Properties: Highly lipophilic, leading to bioaccumulation. Its hazard rating includes a "Health" score of 4 (severe risk) due to carcinogenicity .

- Key Difference : Unlike Benzo(a)pyrenyl-1-sulfate, B[a]P lacks polar functional groups, resulting in lower water solubility and distinct metabolic pathways.

Methyl-Substituted PAHs (e.g., 1-Methylpyrene)

- Structure : 1-Methylpyrene (CAS 2381-21-7) features a methyl group (-CH₃) at the 1-position of pyrene .

- Properties: Methylation reduces reactivity compared to unsubstituted PAHs but increases hydrophobicity. No direct hazard data is provided in the evidence, but methyl-PAHs are generally less studied than B[a]P.

- Key Difference : The sulfate group in Benzo(a)pyrenyl-1-sulfate introduces polarity, whereas methylation enhances lipid solubility.

Benzoate Esters (e.g., Methyl Benzoate, Phenyl Benzoate)

- Structures :

- Properties : Benzoate esters are typically used as flavoring agents or plasticizers. They exhibit moderate volatility and lower toxicity compared to PAHs.

- Key Difference : Sulfate esters (like Benzo(a)pyrenyl-1-sulfate) are more polar and reactive than benzoate esters, which may influence their environmental persistence and metabolic detoxification pathways.

Comparative Data Table

Research Findings and Implications

- Metabolic Activation: B[a]P requires enzymatic activation (e.g., cytochrome P450) to exert carcinogenicity, while sulfated derivatives like Benzo(a)pyrenyl-1-sulfate may represent detoxification products or intermediates in excretion pathways .

- Environmental Behavior : Compared to methylated PAHs or benzoate esters, Benzo(a)pyrenyl-1-sulfate’s higher polarity likely reduces bioaccumulation but increases mobility in aquatic systems.

- Toxicity Profile : The sulfate group may mitigate direct DNA damage but could contribute to indirect oxidative stress, a hypothesis requiring validation through targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。